

(S)-1-(4-nitrophenyl)ethanamine spectroscopic data

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Compound of Interest

Compound Name: (S)-1-(4-nitrophenyl)ethanamine

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An In-depth Technical Guide to the Spectroscopic Characterization of **(S)-1-(4-nitrophenyl)ethanamine**

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of **(S)-1-(4-nitrophenyl)ethanamine**, a chiral amine of significant interest in the pharmaceutical and chemical industries.^{[1][2]} As a critical chiral building block, its unambiguous identification and purity assessment are paramount. This document details the theoretical and practical aspects of its analysis using Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Authored for researchers, scientists, and drug development professionals, this guide synthesizes spectral data with field-proven insights, explaining the causality behind experimental choices and providing self-validating protocols for data acquisition.

Introduction

Chemical Identity and Structure

(S)-1-(4-nitrophenyl)ethanamine is a primary amine featuring a chiral center at the carbon atom adjacent to the amino group and the phenyl ring. The "S" designation refers to the stereochemical configuration at this center. The presence of a nitro group in the para position of

the phenyl ring significantly influences the molecule's electronic properties and, consequently, its spectroscopic signature.

- IUPAC Name: (1S)-1-(4-nitrophenyl)ethanamine[3]
- Molecular Formula: C₈H₁₀N₂O₂[3]
- Molecular Weight: 166.18 g/mol [3]
- CAS Number: 3886-69-9 (for the (S)-enantiomer)

Caption: 2D structure of **(S)-1-(4-nitrophenyl)ethanamine**.

Significance in Pharmaceutical and Chemical Research

Chirality is a fundamental concept in drug development, as enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[4][5] **(S)-1-(4-nitrophenyl)ethanamine** and its derivatives serve as crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs).[1] Its bifunctionality, possessing both a reactive amine group and a modifiable aromatic ring, makes it a versatile precursor for creating more complex chiral molecules.[2] Therefore, robust analytical methods to confirm its stereochemical integrity and purity are essential for regulatory compliance and ensuring the safety and efficacy of the final drug product.[6]

Overview of Spectroscopic Techniques for Chiral Analysis

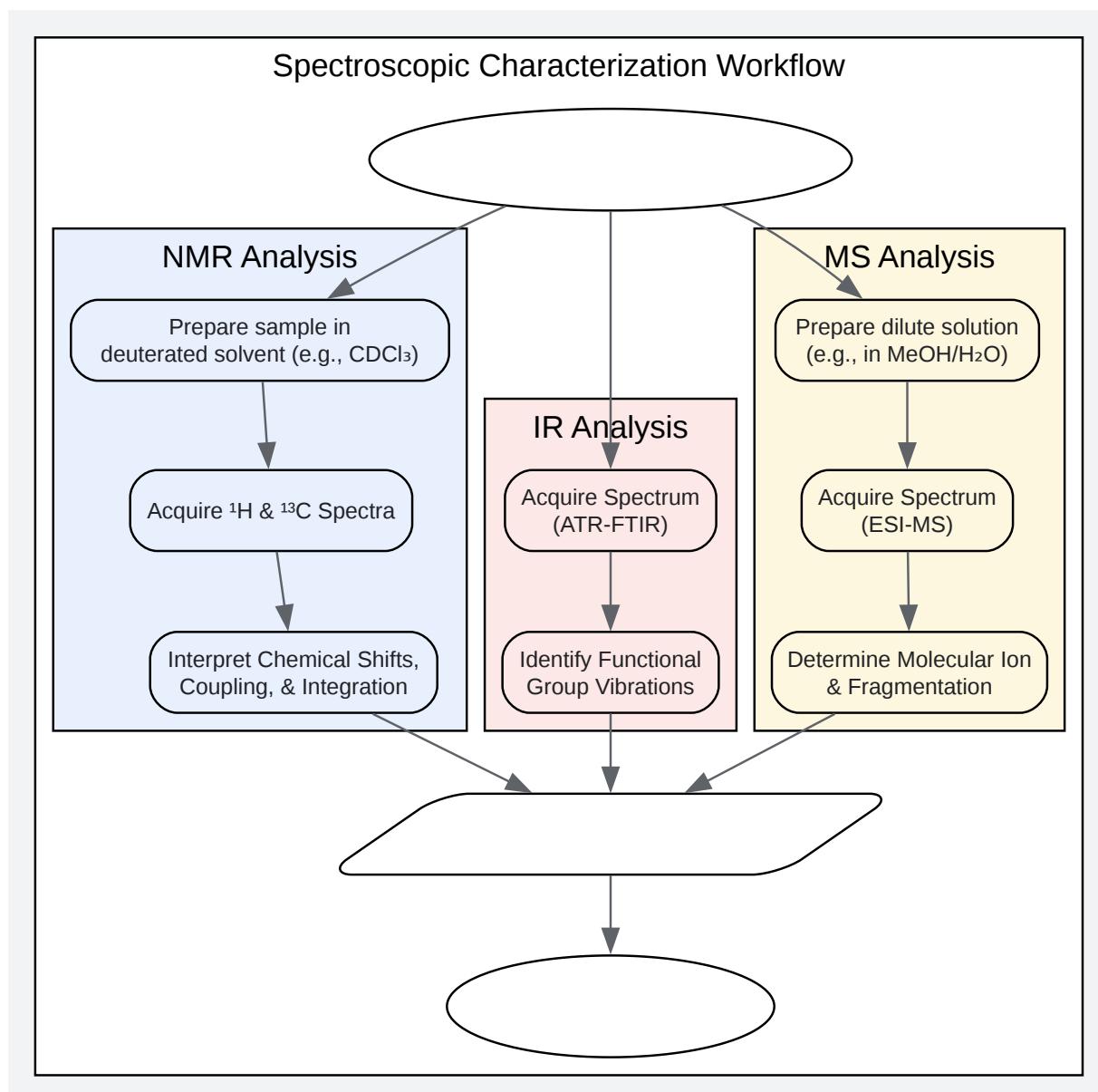
While standard spectroscopic techniques like NMR and IR are powerful for structural elucidation, they are inherently achiral and cannot distinguish between enantiomers in a non-chiral environment.[7][8] The spectra of **(S)-1-(4-nitrophenyl)ethanamine** and its (R)-enantiomer are identical under such conditions. Chiral discrimination requires the use of a chiral auxiliary, such as a chiral solvent or a derivatizing agent, to create diastereomeric complexes that are distinguishable by NMR.[9][10] This guide will first present the standard spectroscopic data and then discuss strategies for chiral analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Theoretical Considerations for a Chiral Amine

For **(S)-1-(4-nitrophenyl)ethanamine**, the key structural features to be identified by NMR are the aromatic protons on the para-substituted ring, the methine proton (CH) at the chiral center, the methyl protons (CH₃), and the amine protons (NH₂). The electron-withdrawing nitro group (-NO₂) will significantly deshield the aromatic protons, shifting them downfield.



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Caption: General workflow for spectroscopic characterization.

¹H NMR Spectroscopic Data & Interpretation

The following table summarizes the expected proton NMR signals. Note that the spectrum for the hydrochloride salt is often reported, which would show a broader amine signal at a more downfield position.[11]

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
Aromatic (Ha, ortho to -CH(NH ₂)CH ₃)	~7.5	Doublet (d)	~8-9	2H
Aromatic (Hb, ortho to -NO ₂)	~8.2	Doublet (d)	~8-9	2H
Methine (-CH(NH ₂)CH ₃)	~4.2 - 4.6	Quartet (q)	~6-7	1H
Amine (-NH ₂)	~1.5 - 2.5 (variable)	Broad Singlet (br s)	N/A	2H
Methyl (-CH ₃)	~1.4 - 1.6	Doublet (d)	~6-7	3H

Causality and Interpretation:

- The aromatic region shows a classic AA'BB' system for a para-substituted ring. The protons ortho to the strongly electron-withdrawing nitro group (Hb) are deshielded and appear further downfield than those ortho to the ethylamine group (Ha).
- The methine proton is a quartet due to coupling with the three protons of the adjacent methyl group.
- The methyl protons appear as a doublet due to coupling with the single methine proton.

- The amine proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.[12] Adding a drop of D₂O will cause the NH₂ signal to disappear, confirming its assignment.[12]

¹³C NMR Spectroscopic Data & Interpretation

The carbon NMR spectrum provides information on the number and type of carbon environments in the molecule.

Carbon Assignment	Expected Chemical Shift (δ, ppm)
Methyl (-CH ₃)	~24
Methine (-CH(NH ₂)CH ₃)	~50
Aromatic (-CH, ortho to -CH(NH ₂)CH ₃)	~127
Aromatic (-CH, ortho to -NO ₂)	~124
Aromatic (-C-NO ₂)	~147
Aromatic (-C-CH(NH ₂)CH ₃)	~153

Causality and Interpretation:

- The aliphatic carbons (methyl and methine) appear upfield as expected.
- The four aromatic carbons show distinct signals. The two quaternary carbons (ipso-carbons) are the most downfield, with the carbon attached to the nitro group being significantly deshielded. The protonated aromatic carbons appear in the typical aromatic region (~120-130 ppm).

Standard Operating Protocol for NMR Sample Preparation and Acquisition

- Sample Preparation: Accurately weigh 5-10 mg of **(S)-1-(4-nitrophenyl)ethanamine** into a clean, dry NMR tube.

- Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) using a clean pipette.
- Dissolution: Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved. A brief sonication may be used if necessary.
- Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- ^1H NMR Acquisition: Acquire a standard proton spectrum using a single-pulse experiment. A spectral width of ~16 ppm and an acquisition time of 2-4 seconds are typical starting points.
- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C spectrum. Due to the low natural abundance of ^{13}C , a larger number of scans will be required to achieve an adequate signal-to-noise ratio.^[9]
- Data Processing: Fourier transform the raw data, and then perform phase and baseline corrections. Integrate the ^1H NMR signals and pick peaks for both spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

IR Spectrum Analysis of (S)-1-(4-nitrophenyl)ethanamine

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
3300 - 3400	N-H stretch (primary amine)	Medium (often two bands)
2850 - 3000	C-H stretch (aliphatic)	Medium
1590 - 1610	N-H bend (scissoring)	Medium-Strong
1500 - 1530	N-O asymmetric stretch (nitro group)	Strong
1340 - 1350	N-O symmetric stretch (nitro group)	Strong
1000 - 1250	C-N stretch	Medium
850	C-H out-of-plane bend (para-substitution)	Strong

Causality and Interpretation:

- The presence of two bands in the 3300-3400 cm⁻¹ region is characteristic of a primary amine (-NH₂), corresponding to the symmetric and asymmetric N-H stretching modes.[12]
- The two very strong absorptions around 1520 cm⁻¹ and 1345 cm⁻¹ are definitive proof of the nitro group.
- The strong band around 850 cm⁻¹ is indicative of the 1,4-disubstitution pattern on the benzene ring.

Protocol for Attenuated Total Reflectance (ATR) FT-IR Analysis

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.
- Sample Application: Place a small amount of the solid **(S)-1-(4-nitrophenyl)ethanamine** sample directly onto the ATR crystal.

- **Apply Pressure:** Use the pressure clamp to ensure good contact between the sample and the crystal.
- **Data Acquisition:** Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} to obtain a high-quality spectrum.
- **Data Processing:** The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance IR spectrum. Clean the ATR crystal thoroughly after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Expected Fragmentation Pattern

Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed will be the protonated molecule $[\text{M}+\text{H}]^+$.

- Molecular Ion $[\text{M}]^{+\cdot}$ (in EI) or $[\text{M}+\text{H}]^+$ (in ESI): $\text{m/z} = 166$ or 167
- Major Fragment: A prominent fragment is expected from the loss of a methyl group ($\cdot\text{CH}_3$) via alpha-cleavage, which is characteristic of amines. This results in a stable iminium ion.
 - $[\text{M} - \text{CH}_3]^+$: $\text{m/z} = 151$ ($\text{C}_7\text{H}_7\text{N}_2\text{O}_2$)⁺

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS) Analysis

- **Sample Preparation:** Prepare a dilute solution of the sample ($\sim 0.1\text{ mg/mL}$) in a suitable solvent, such as methanol or an acetonitrile/water mixture.
- **Instrument Calibration:** Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.
- **Method Setup:** Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) and the mass analyzer parameters (e.g., mass range, scan time). For this compound,

positive ion mode is appropriate.

- Sample Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through an LC system.
- Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).
- Data Analysis: Identify the m/z value for the protonated molecular ion $[M+H]^+$ and any significant fragment ions.

Summary of Spectroscopic Data

Technique	Key Feature	Observed Value/Region	Interpretation
^1H NMR	Aromatic Protons	$\delta \sim 7.5$ (d) and ~ 8.2 (d)	para-substituted aromatic ring
Methine Proton	$\delta \sim 4.4$ (q)	CH adjacent to NH_2 and CH_3	
Methyl Protons	$\delta \sim 1.5$ (d)	CH_3 adjacent to chiral center	
^{13}C NMR	Quaternary Carbons	$\delta \sim 147$ and ~ 153	Carbons bonded to - NO_2 and - $\text{CH}(\text{NH}_2)\text{CH}_3$
Aliphatic Carbons	$\delta \sim 24$ and ~ 50	- CH_3 and - CH carbons	
IR	N-H Stretch	$3300 - 3400 \text{ cm}^{-1}$	Primary amine
N-O Stretch	~ 1520 and $\sim 1345 \text{ cm}^{-1}$	Nitro group	
MS (ESI+)	Protonated Molecule	m/z 167	$[M+H]^+$
Major Fragment	m/z 151	$[\text{M} - \text{CH}_3]^+$	

Conclusion

The collective data from NMR, IR, and Mass Spectrometry provide a detailed and unambiguous structural confirmation of **(S)-1-(4-nitrophenyl)ethanamine**. ^1H and ^{13}C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (amine, nitro), and mass spectrometry verifies the molecular weight and predictable fragmentation. While these standard techniques confirm the chemical structure, they do not differentiate between the (S) and (R) enantiomers. For stereochemical confirmation, advanced techniques such as NMR with chiral solvating agents or chiral chromatography are required. The protocols and data presented herein form the foundational analytical package for this important chemical intermediate in research and development settings.

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